Boc-Thr(tBu)-OH

概要

説明

Boc-Thr(tBu)-OH, also known as tert-butyloxycarbonyl-L-threonine tert-butyl ester, is a derivative of the amino acid threonine. It is commonly used in peptide synthesis as a protected form of threonine. The tert-butyloxycarbonyl (Boc) group protects the amino group, while the tert-butyl ester protects the hydroxyl group of threonine. This compound is particularly useful in solid-phase peptide synthesis, where it helps in the stepwise construction of peptides by preventing unwanted side reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Thr(tBu)-OH typically involves the protection of the amino and hydroxyl groups of threonine. The process begins with the protection of the amino group using tert-butyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The hydroxyl group is then protected by reacting the intermediate with tert-butyl chloride in the presence of a strong acid like hydrochloric acid. The overall reaction conditions are mild and can be carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) further enhances the efficiency of the production process.

化学反応の分析

Types of Reactions

Boc-Thr(tBu)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid, while the tert-butyl ester can be cleaved using acids like hydrochloric acid.

Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid for Boc removal, hydrochloric acid for tert-butyl ester cleavage.

Coupling: Dicyclohexylcarbodiimide and N-hydroxysuccinimide for peptide bond formation.

Major Products Formed

Deprotection: L-threonine.

Coupling: Peptides with threonine residues.

科学的研究の応用

Peptide Synthesis

Boc-Thr(tBu)-OH is primarily used in solid-phase peptide synthesis (SPPS) due to its stability and ease of handling. The tert-butyloxycarbonyl (Boc) group provides protection for the amino group, allowing for selective reactions without interference from other functional groups.

Case Study: Reactive Extrusion Method

A study demonstrated the effectiveness of this compound in the reactive extrusion method for synthesizing dipeptides. The coupling of this compound with various amino acids resulted in high yields, showcasing the compound's utility in rapid peptide formation under optimized conditions. For instance, when coupled with Fmoc-Leu-OH, the resulting dipeptide was obtained in quantitative yield within minutes .

| Dipeptide | Yield (%) | Reaction Time (min) |

|---|---|---|

| Boc-Thr(tBu)-Leu-OMe | 98 | 4 |

| Boc-Thr(tBu)-Phe-OMe | 95 | 5 |

Ionic Liquids and Organic Synthesis

This compound has been incorporated into room-temperature ionic liquids (RTILs), which have shown promise in organic synthesis. These ionic liquids derived from Boc-protected amino acids enhance reaction efficiency and selectivity.

Case Study: Synthesis with CTPA

In a series of experiments using CTPA as a coupling reagent, this compound demonstrated excellent reactivity with minimal epimerization. The ionic liquid containing this compound facilitated the formation of dipeptides at room temperature, indicating its potential as a multifunctional reactant in organic synthesis .

| Ionic Liquid | Reactivity | Epimerization (%) |

|---|---|---|

| [emim][Boc-Thr] | High | <5 |

| [emim][Boc-Ala] | Moderate | <10 |

Ligand Applications

This compound has been identified as an effective ligand in various catalytic reactions, particularly in alkylation processes. Its ability to stabilize transition states enhances reaction rates and yields.

Case Study: Ortho-C–H Alkylation

Research highlighted the use of this compound as a ligand for ortho-C–H alkylation of arylcarboxylic acids. The optimized conditions yielded significant improvements in product formation compared to other ligands tested .

| Reaction Type | Yield (%) | Ligand Used |

|---|---|---|

| Ortho-C–H Alkylation | 85 | This compound |

| Ortho-C–H Alkylation | 60 | Other Ligands |

Structure-Activity Relationship Studies

The structural characteristics of this compound have been studied extensively to understand its influence on biological activity. Its incorporation into peptide sequences has provided insights into pharmacological properties.

Case Study: Peptide Binding Affinity

A study evaluated the binding affinities of peptides containing this compound at various receptors. The results indicated that modifications at the C-terminus significantly affected receptor interactions, underscoring the importance of threonine derivatives in drug design .

| Peptide Sequence | Binding Affinity (Ki nM) |

|---|---|

| H-Tyr-D-Ala-Gly-Phe | 10 |

| H-Tyr-D-Ala-Gly-Boc-Thr(tBu) | 5 |

作用機序

The mechanism of action of Boc-Thr(tBu)-OH is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the tert-butyl ester protects the hydroxyl group. During peptide synthesis, these protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds. The molecular targets and pathways involved are those related to peptide bond formation and the subsequent folding and function of the synthesized peptides.

類似化合物との比較

Similar Compounds

Boc-Ser(tBu)-OH: tert-butyloxycarbonyl-L-serine tert-butyl ester.

Boc-Tyr(tBu)-OH: tert-butyloxycarbonyl-L-tyrosine tert-butyl ester.

Boc-Cys(tBu)-OH: tert-butyloxycarbonyl-L-cysteine tert-butyl ester.

Uniqueness

Boc-Thr(tBu)-OH is unique due to the presence of both the Boc and tert-butyl ester protecting groups, which provide dual protection for the amino and hydroxyl groups of threonine. This dual protection is particularly advantageous in the synthesis of complex peptides and proteins, where selective deprotection is required to achieve the desired sequence and structure.

生物活性

Boc-Thr(tBu)-OH, or tert-butyl 2-amino-3-(tert-butoxycarbonyl)butanoate, is a protected form of threonine that has garnered interest in the field of peptide synthesis and biological research. This compound is particularly noted for its role in the synthesis of peptides and its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

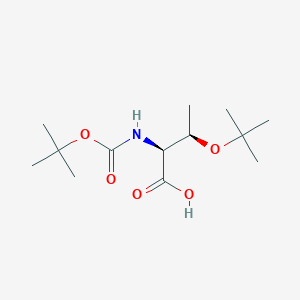

This compound is characterized by the following structural formula:

This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group of threonine, which is crucial for its stability during peptide synthesis. The presence of the t-butyl group enhances its solubility and reactivity in organic solvents.

Synthesis and Applications

This compound is primarily used in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences allows for the controlled assembly of complex peptides while maintaining the integrity of reactive functional groups. The synthesis typically involves coupling reactions facilitated by activating agents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to form active esters that can react with other amino acids or peptide fragments .

1. Cell Proliferation and Growth Factors

Research indicates that this compound derivatives can influence cellular processes, particularly in plant biology. For instance, studies have shown that sulfated analogs of peptides containing threonine residues exhibit significant biological activity in stimulating cell proliferation. The threonine residue's hydroxyl group plays a vital role in receptor interactions, which are crucial for biological signaling pathways .

3. Peptide Hormones and Signaling Molecules

This compound is also significant in synthesizing bioactive peptides that function as hormones or signaling molecules. For example, it has been utilized in synthesizing peptides that mimic plant growth factors, which are essential for plant development and stress responses. The structural integrity provided by the Boc group ensures that these peptides retain their biological functions upon administration .

Table 1: Summary of Biological Activities Associated with this compound Derivatives

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Boc-Thr(tBu)-OH, and how do they influence its use in peptide synthesis?

this compound (N-叔丁氧羰基-O-叔丁基-L-苏氨酸) is characterized by a linear formula (CH₃)₃COCH(CH₃)CH(COOH)NHCOOC(CH₃)₃, molecular weight 275.34 g/mol, and melting point 98.9°C. The tert-butyl and Boc groups provide steric protection for the hydroxyl and amino groups, critical for preventing undesired side reactions during peptide coupling . Storage at 2–8°C is recommended to maintain stability. Researchers should confirm purity via HPLC or NMR before use, as impurities can affect coupling efficiency .

Q. How does this compound function as a ligand in catalytic reactions, and what experimental parameters optimize its use?

In ligand-accelerated C–H alkylation, this compound acts as a chiral ligand, enhancing reaction rates and stereoselectivity. For example, under 20% ligand loading, conversion rates reached ~90% within 120 minutes, compared to <50% without the ligand (see Table 1 ) . Optimal conditions include anhydrous solvents (e.g., THF), temperatures of 25–40°C, and stoichiometric alignment with transition-metal catalysts (e.g., Pd or Er(OTf)₃) .

Table 1 : Conversion Rates with/without this compound (20% loading)

| Time (min) | Conversion (With Ligand) | Conversion (Without Ligand) |

|---|---|---|

| 30 | 45% | 15% |

| 60 | 70% | 25% |

| 120 | 90% | 45% |

Q. What analytical methods are recommended for characterizing this compound in synthetic workflows?

- Purity : Reverse-phase HPLC with UV detection (λ = 214 nm) using a C18 column and acetonitrile/water gradient.

- Structural Confirmation : ¹H/¹³C NMR to verify tert-butyl (δ ~1.2 ppm) and Boc group signals (δ ~1.4 ppm) .

- Chirality : Polarimetry or chiral HPLC to ensure enantiomeric excess >99% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across different reaction systems?

Discrepancies in catalytic performance often stem from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than non-polar solvents.

- Metal Compatibility : Er(OTf)₃ outperforms Pd in Ferrier rearrangements due to stronger Lewis acidity .

- Substrate Scope : Bulky substrates may reduce accessibility to the catalytic site. Systematic screening using Design of Experiments (DoE) can identify critical variables .

Q. What strategies mitigate racemization risks when using this compound in solid-phase peptide synthesis (SPPS)?

Racemization occurs via base-induced enolization. Mitigation approaches include:

- Low-Temperature Coupling : Perform reactions at 0–4°C with HOBt/DIC activation.

- Minimal Base Use : Limit DIEA to <2 equivalents .

- Monitoring : Track enantiomeric purity at each coupling step via circular dichroism (CD) spectroscopy .

Q. How does the tert-butyl group in this compound influence steric effects in glycopeptide synthesis?

The tert-butyl group sterically shields the β-hydroxyl group, preventing premature glycosylation. In O-linked glycopeptide synthesis, this protection allows selective deprotection under mild acidic conditions (e.g., TFA/DCM) while preserving the Boc group. Comparative studies show a 30% yield improvement over benzyl-protected analogs .

Q. What computational methods support mechanistic studies of this compound in asymmetric catalysis?

Density Functional Theory (DFT) simulations can model transition states to elucidate enantioselectivity. For example, calculations of Pd-catalyzed C–H activation reveal that the ligand’s chiral center induces a 2.1 kcal/mol energy difference between competing pathways, favoring the R-configuration . Pair experimental kinetics (e.g., Eyring plots) with DFT to validate mechanisms .

Q. Methodological Guidance

Q. How to design a kinetic study to evaluate this compound’s ligand efficiency?

- Protocol :

Prepare reaction mixtures with varying ligand concentrations (5–25%).

Monitor conversion via GC-MS or LC-MS at 10-minute intervals.

Calculate rate constants (k) using pseudo-first-order kinetics.

Plot k vs. [ligand] to identify saturation effects .

Q. What statistical frameworks are suitable for analyzing data variability in this compound applications?

Use ANOVA to compare reaction yields under different conditions (e.g., temperature, solvent). For multivariate optimization, apply Response Surface Methodology (RSM) to model interactions between parameters like ligand loading and catalyst type .

Q. Ethical and Reproducibility Considerations

Q. How to ensure reproducibility when reporting this compound-based protocols?

- Documentation : Provide detailed experimental sections, including exact reagent grades, inert atmosphere conditions, and equipment calibration data.

- Data Sharing : Deposit raw NMR/HPLC files in open-access repositories (e.g., Zenodo) .

- Peer Review : Adhere to standards like the Beilstein Journal’s guidelines for compound characterization .

特性

IUPAC Name |

(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO5/c1-8(18-12(2,3)4)9(10(15)16)14-11(17)19-13(5,6)7/h8-9H,1-7H3,(H,14,17)(H,15,16)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRXXARJBFBMCE-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426760 | |

| Record name | Boc-Thr(tBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13734-40-2 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(1,1-dimethylethyl)-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13734-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-Thr(tBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R)-3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。